![molecular formula C18H16N2O3 B2819038 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1396875-13-0](/img/structure/B2819038.png)
3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile
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Description
3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzoxazepine derivative that has shown promising results in several studies related to its synthesis method, mechanism of action, and physiological effects.
Scientific Research Applications
Synthesis of Benzoxazepine Derivatives
Research has shown that benzoxazepine derivatives can be synthesized through various chemical reactions. For instance, Bremner et al. (1984) described the synthesis of 5-aryl-2,3-dihydro-1,4-benzoxazepines using a Bischler-Napieralski-type reaction. This process involves the cyclization of N-(2-aryloxyethyl)benzamides with phosphorus oxychloride, leading to compounds that could serve as precursors for further chemical modifications (Bremner, Browne, & Gunawardana, 1984).
Applications in Heterocyclic Chemistry
The research on benzoxazepines extends to their applications in synthesizing novel heterocyclic compounds. For example, the Meisenheimer rearrangement, as discussed by Bremner et al. (1980), is utilized to prepare heterocyclic derivatives from benzoxazepine precursors. This rearrangement facilitates the transformation of cyclic imines into heterocyclic compounds with potential applications in medicinal chemistry and drug development (Bremner, Browne, Davies, & Raston, 1980).
Potential Bioactivity
Although the specific bioactivity of "3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile" is not documented in the available literature, related benzoxazepine compounds have been studied for their biological properties. For example, research on benzoxazepine derivatives has explored their potential antibacterial activity, indicating that this class of compounds could be relevant in developing new antimicrobial agents (Khalil, Berghot, & Gouda, 2009).
properties
IUPAC Name |
3-(9-methoxy-2-methyl-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-18(21)20(15-7-3-5-13(9-15)10-19)11-14-6-4-8-16(22-2)17(14)23-12/h3-9,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCOOPWJCNPXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile |
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